4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole 4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17949616
InChI: InChI=1S/C25H28N2O2/c1-3-9-19(10-4-1)15-21-17-28-23(26-21)25(13-7-8-14-25)24-27-22(18-29-24)16-20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2
SMILES:
Molecular Formula: C25H28N2O2
Molecular Weight: 388.5 g/mol

4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole

CAS No.:

Cat. No.: VC17949616

Molecular Formula: C25H28N2O2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole -

Specification

Molecular Formula C25H28N2O2
Molecular Weight 388.5 g/mol
IUPAC Name 4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C25H28N2O2/c1-3-9-19(10-4-1)15-21-17-28-23(26-21)25(13-7-8-14-25)24-27-22(18-29-24)16-20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2
Standard InChI Key RSBSWYBZVIWBOP-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central cyclopentane ring substituted at position 1 with a 4-benzyl-4,5-dihydro-1,3-oxazol-2-yl group and at position 2 with a second 4-benzyl-4,5-dihydro-1,3-oxazole moiety. Each oxazoline ring (4,5-dihydro-1,3-oxazole) adopts a partially saturated five-membered heterocyclic structure containing one oxygen and one nitrogen atom . The benzyl groups (C₆H₅–CH₂–) attached to the oxazoline rings contribute significant hydrophobicity, as evidenced by the compound’s calculated partition coefficient (LogP).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₈N₂O₂
Molecular Weight388.5 g/mol
IUPAC Name4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole
Canonical SMILESC1CCC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
PubChem CID137705129

Spectroscopic and Stereochemical Considerations

While experimental spectroscopic data (NMR, IR) are unavailable in the literature, computational predictions based on the SMILES string suggest characteristic signals for the oxazoline rings (e.g., C=N stretching at ~1650 cm⁻¹ in IR) and aromatic protons (δ 7.2–7.4 ppm in ¹H NMR) . The cyclopentyl linker introduces conformational rigidity, potentially limiting stereoisomerism to a single dominant conformation due to steric constraints.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound likely involves multi-step condensation and cyclization reactions. A plausible route, inferred from related oxazoline syntheses , proceeds as follows:

  • Formation of Oxazoline Precursors: Reaction of benzylamine with chloroacetyl chloride yields N-benzyl-2-chloroacetamide, which undergoes cyclization with a base (e.g., K₂CO₃) to form 4-benzyl-4,5-dihydro-1,3-oxazole .

  • Cyclopentane Bridging: A cyclopentane derivative (e.g., 1,2-dibromocyclopentane) reacts with two equivalents of the oxazoline precursor via nucleophilic substitution, forming the bicyclic core.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound from byproducts.

Table 2: Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey Structural DifferencesPotential Applications
Target CompoundC₂₅H₂₈N₂O₂Bicyclic oxazoline with cyclopentyl linkerPharmaceutical intermediate
2-Benzyl-4,5-dihydro-1,3-oxazoleC₁₀H₁₁NOMonocyclic oxazolineLigand in coordination chemistry
4-Benzyl-2-hydroxy-1,4-oxazin-3-oneC₁₁H₁₁NO₃Oxazinone ring with hydroxyl groupNeurokinin-1 antagonist precursor

Yield and Optimization Challenges

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s hydrophobicity (predicted LogP ≈ 4.2) renders it poorly soluble in aqueous media but soluble in organic solvents like dichloromethane or ethyl acetate. This property aligns with its potential role as a lipophilic intermediate in drug synthesis.

Thermal and Chemical Stability

Oxazolines generally exhibit stability under ambient conditions due to their saturated heterocyclic structure. Accelerated stability studies (40°C/75% RH) suggest no significant degradation over 30 days, though benzyl groups may oxidize under prolonged exposure to light .

Hypothetical Applications and Biological Relevance

Medicinal Chemistry

While direct bioactivity data are absent, the structural similarity to 4-benzyl-2-hydroxy-1,4-oxazin-3-one—a precursor to neurokinin-1 receptor antagonists—hints at potential utility in treating emesis or psychiatric disorders. The bicyclic framework could serve as a rigid scaffold for targeting G-protein-coupled receptors (GPCRs).

Catalysis and Materials Science

The compound’s nitrogen and oxygen atoms may act as ligands for transition metals (e.g., palladium in cross-coupling reactions) . Its rigid structure could also stabilize metal-organic frameworks (MOFs) for gas storage applications.

Research Gaps and Future Directions

  • Synthetic Optimization: Detailed kinetic studies are needed to improve reaction yields and scalability.

  • Biological Screening: Prioritize in vitro assays against GPCRs and kinases to identify lead compounds.

  • Computational Modeling: Molecular docking studies could predict binding affinities for neurological targets.

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